4-Amino-2-chlorobenzamide
CAS No.: 211374-81-1
Cat. No.: VC21087015
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211374-81-1 |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 170.59 g/mol |
IUPAC Name | 4-amino-2-chlorobenzamide |
Standard InChI | InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |
Standard InChI Key | XTCHLLLRWDYHRD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)Cl)C(=O)N |
Canonical SMILES | C1=CC(=C(C=C1N)Cl)C(=O)N |
Introduction
Chemical Properties and Structure
Structural Information
4-Amino-2-chlorobenzamide has a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.6 g/mol . The compound features a benzene ring with three substituents: a chlorine atom at position 2, an amino group (-NH₂) at position 4, and a carboxamide group (-CONH₂) extending from the ring.
Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₇ClN₂O |
Molecular Weight | 170.6 g/mol |
CAS Number | 211374-81-1 |
SMILES | C1=CC(=C(C=C1N)Cl)C(=O)N |
InChI | InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |
InChIKey | XTCHLLLRWDYHRD-UHFFFAOYSA-N |
Appearance | Crystalline solid |
Storage Conditions | Room temperature |
Predicted Collision Cross Section
The predicted collision cross section (CCS) values provide important information about the compound's molecular size and shape, which is relevant for analytical chemistry applications, particularly mass spectrometry. The predicted CCS values for different adducts of 4-amino-2-chlorobenzamide are shown in the table below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 171.03197 | 131.5 |
[M+Na]⁺ | 193.01391 | 143.5 |
[M+NH₄]⁺ | 188.05851 | 140.0 |
[M+K]⁺ | 208.98785 | 137.9 |
[M-H]⁻ | 169.01741 | 134.2 |
[M+Na-2H]⁻ | 190.99936 | 137.9 |
[M]⁺ | 170.02414 | 134.0 |
[M]⁻ | 170.02524 | 134.0 |
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of 4-amino-2-chlorobenzamide requires careful control of reaction conditions to maximize yield and purity. Temperature, solvent choice, and reaction time are critical factors that influence the outcome. Purification typically involves recrystallization, column chromatography, or a combination of both techniques.
Applications and Biological Activity
Pharmaceutical Applications
4-Amino-2-chlorobenzamide and related compounds have shown potential in various pharmaceutical applications:
-
Enzyme Inhibition: Substituted benzamides can serve as inhibitors for various enzymes, including carbonic anhydrases.
-
Building Blocks: This compound functions as an intermediate in the synthesis of more complex pharmaceutically active molecules.
-
Structure-Activity Relationship Studies: The compound provides a valuable scaffold for medicinal chemistry research, allowing for exploration of how structural modifications affect biological activity.
Comparison with Similar Compounds
When compared to structurally related compounds such as 2-amino-4-chlorobenzamide (its isomer), 4-amino-2-chlorobenzamide exhibits different chemical and biological properties due to the altered position of the functional groups on the benzene ring. These differences make it suitable for specific applications in research and development.
The table below compares key features of 4-amino-2-chlorobenzamide with its isomer:
Feature | 4-Amino-2-chlorobenzamide | 2-Amino-4-chlorobenzamide |
---|---|---|
CAS Number | 211374-81-1 | 5900-59-4 |
Position of Amino Group | 4 (para) | 2 (ortho) |
Position of Chloro Group | 2 (ortho) | 4 (para) |
Molecular Properties | Distinct due to para-amino group | Distinct due to ortho-amino group |
Reactivity | Different substitution patterns affect reactivity | Different substitution patterns affect reactivity |
Research Findings and Studies
Structure-Activity Relationship Studies
Investigations into substituted benzamides have revealed that the position of amino and chloro groups significantly influences biological activity. For example, research on similar compounds has demonstrated that:
-
The positioning of the amino group affects interaction with target proteins.
-
The chloro substituent contributes to lipophilicity and may enhance membrane permeability.
-
The amide functionality is often crucial for hydrogen bonding with biological targets.
Analytical Methods
4-Amino-2-chlorobenzamide can be analyzed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for purity determination.
-
Mass Spectrometry for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Infrared Spectroscopy for functional group identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume